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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzonitrile

Cat. No.: B118137

An In-depth Technical Guide to 5-Bromo-2-
methylbenzonitrile

This guide provides a comprehensive overview of 5-bromo-2-methylbenzonitrile, a key
aromatic building block in organic synthesis. It is intended for researchers, scientists, and
professionals in drug development and materials science who utilize halogenated
intermediates. This document details its chemical identity, physicochemical properties, a
validated synthesis protocol, and its applications.

Chemical Identity and Structure

5-Bromo-2-methylbenzonitrile is an organic compound featuring a benzene ring substituted
with a bromo group, a methyl group, and a nitrile functional group. The substitution pattern
places the methyl group at position 2, ortho to the nitrile, and the bromo group at position 5,
para to the methyl group.

IUPAC Name: 5-bromo-2-methylbenzonitrile[1]
Synonyms: 4-Bromo-2-cyanotoluene[2][3]
The chemical structure is depicted in the following diagram:

Caption: Chemical structure of 5-Bromo-2-methylbenzonitrile.
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Physicochemical and Spectroscopic Data

The key properties of 5-Bromo-2-methylbenzonitrile are summarized below. This data is
crucial for its handling, reaction setup, and purification.

Property Value Reference(s)
Molecular Formula CsHeBIN [1][4]
Molecular Weight 196.04 g/mol [1114]
CAS Number 156001-51-3 [1114]

White to orange to green
Appearance [4][5]
powder or crystal

Melting Point 47-51 °C [415]
Boiling Point 251 °C [5]
_ > 110 °C (> 230 °F) - closed
Flash Point [4]
cup
Density 1.51 g/cm3 (Predicted) [5]
Solubility Soluble in Methanol [5]
SMILES Cclccce(Br)cclC#N [4]

WNVUTFDOGUGEIS-
InChiKey [1][4]
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Spectroscopic Characterization

e 1H NMR (400 MHz, CDCI3): 6 7.72 (s, 1H), 7.59 (d, J = 8.0 Hz, 1H), 7.19 (d, J = 8.0 Hz, 1H),
2.51 (s, 3H).[5] The spectrum shows a singlet for the aromatic proton between the bromo
and cyano groups, two doublets for the other two aromatic protons, and a singlet for the
methyl group protons.

e 13C NMR: While specific experimental data is not readily available, the predicted spectrum
would show eight distinct carbon signals: one for the methyl carbon, one for the nitrile
carbon, and six for the aromatic carbons (four substituted and two unsubstituted).

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b118137?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methylbenzonitrile
https://www.mdpi.com/1422-8599/2022/2/M1373
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methylbenzonitrile
https://www.mdpi.com/1422-8599/2022/2/M1373
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methylbenzonitrile
https://www.mdpi.com/1422-8599/2022/2/M1373
https://www.mdpi.com/1422-8599/2022/2/M1373
https://www.biosynth.com/p/FB70711/189680-06-6-2-bromo-5-hydroxybenzonitrile
https://www.mdpi.com/1422-8599/2022/2/M1373
https://www.biosynth.com/p/FB70711/189680-06-6-2-bromo-5-hydroxybenzonitrile
https://www.biosynth.com/p/FB70711/189680-06-6-2-bromo-5-hydroxybenzonitrile
https://www.mdpi.com/1422-8599/2022/2/M1373
https://www.biosynth.com/p/FB70711/189680-06-6-2-bromo-5-hydroxybenzonitrile
https://www.biosynth.com/p/FB70711/189680-06-6-2-bromo-5-hydroxybenzonitrile
https://www.mdpi.com/1422-8599/2022/2/M1373
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methylbenzonitrile
https://www.mdpi.com/1422-8599/2022/2/M1373
https://www.biosynth.com/p/FB70711/189680-06-6-2-bromo-5-hydroxybenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption
band characteristic of the nitrile (C=N) stretch around 2220-2240 cm~1. Other significant
peaks would include C-H stretching for the aromatic and methyl groups (~2850-3100 cm™1)
and C-Br stretching in the fingerprint region.

o Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a
compound containing one bromine atom, with two major peaks at m/z values corresponding
to the molecular ions with the 7°Br and 8!Br isotopes, respectively.

Synthesis and Experimental Protocol

5-Bromo-2-methylbenzonitrile is commonly synthesized from 2-methyl-5-aminobenzonitrile
via a Sandmeyer reaction. This procedure involves the diazotization of the primary amine
followed by displacement with a bromide salt, typically copper(l) bromide.

Detailed Experimental Protocol: Synthesis from 2-
methyl-5-aminobenzonitrile[6]

o Reagent Preparation: In a suitable flask, dissolve 2.0 g (15.1 mmol) of 5-amino-2-
methylbenzonitrile in a mixture of 13.5 mL of water and 14.4 mL of 74% hydrobromic acid
(HBr).

« Initial Heating: Heat the mixture to 50 °C and maintain this temperature for 20 minutes.

o Diazotization: Cool the mixture to 0-5 °C using an ice bath. Slowly add a pre-cooled aqueous
solution of sodium nitrite (NaNOz, 1.2 g, 17.4 mmol). Stir the reaction mixture at 0-5 °C for 10
minutes.

e Sandmeyer Reaction: Prepare a solution of copper(l) bromide (CuBr, 6.5 g, 45.1 mmol) in 36
mL of water and 7.2 mL of HBr. Warm the diazotized mixture to 40 °C and then add the CuBr
solution.

o Reflux: Heat the resulting mixture to reflux and maintain for 2 hours.

o Work-up and Extraction: After cooling to room temperature, extract the mixture with ethyl
acetate (EtOAc). Wash the combined organic layers sequentially with a saturated sodium
bicarbonate (NaHCOs) solution and brine.
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e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel using a
petroleum ether:ethyl acetate (50:1) eluent system to yield 5-bromo-2-methylbenzonitrile

as a white solid (typical yield: ~77%).

The workflow for this synthesis is illustrated below.

Start: 5-Amino-2-methylbenzonitrile : :)

Dissolve in H20 / HBr Add CuBr Solution
Heat to 50°C Reflux for 2h

: '

Extraction with EtOAc
Wash with NaHCOs & Brine

l '

Add ag. NaNO:z Dry over Naz2S0Oa4
Stir for 10 min Concentrate

: '

dieonium Column Chromatography
(Silica, PE:EtOAc 50:1)

Cool to 0-5°C

Product: 5-Bromo-2-methylbenzonitrile

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 5-Bromo-2-methylbenzonitrile.

Applications in Research and Drug Development
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5-Bromo-2-methylbenzonitrile serves as a versatile intermediate in the synthesis of more
complex molecules. The presence of three distinct functional handles—the nitrile, the bromo
group, and the methyl group—allows for a wide range of subsequent chemical transformations.

o Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for various
palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-
Hartwig amination reactions. These methods are fundamental for constructing carbon-carbon
and carbon-heteroatom bonds, which are critical in medicinal chemistry.

 Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an
amide, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere
for carboxylic acids in drug design.

» Building Block for Bioactive Molecules: While specific drug candidates directly incorporating
this fragment are not widely reported, structurally related compounds are crucial in
pharmaceuticals. For instance, the analogous 5-bromo-2-fluorobenzonitrile is a key
intermediate in the synthesis of Febuxostat, a drug used to treat gout.[2] Similarly, 5-bromo-
2-hydroxybenzonitrile is a precursor for potential antiretroviral, anticancer, and osteoporosis
treatments.[6] This highlights the potential of the 5-bromo-benzonitrile scaffold as a core
structure in the development of new therapeutic agents. By analogy, 5-bromo-2-
methylbenzonitrile is a valuable starting material for creating libraries of novel compounds
for biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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